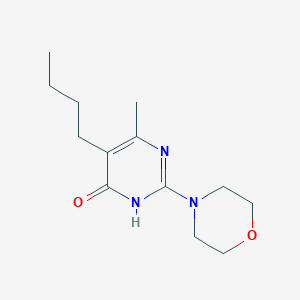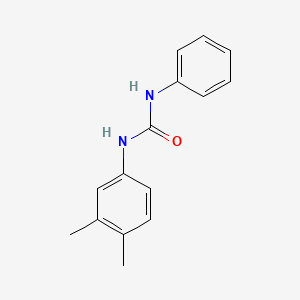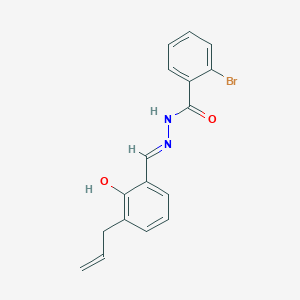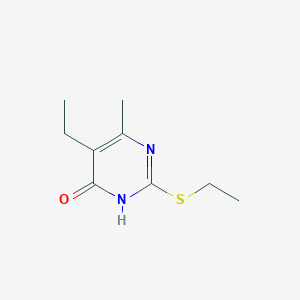![molecular formula C24H30ClFN2O3 B6022914 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6022914.png)
3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide, also known as CFDP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFDP belongs to the class of benzamide compounds and has been found to exhibit a range of pharmacological activities, including analgesic and anti-inflammatory effects.
作用机制
The exact mechanism of action of 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide is not fully understood. However, it has been proposed that this compound acts as an agonist of the mu-opioid receptor and as an antagonist of the P2X3 receptor. The mu-opioid receptor is a well-known target for analgesic drugs, while the P2X3 receptor is involved in pain transmission. The dual action of this compound on these receptors may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been reported to have antioxidant and neuroprotective effects. This compound has also been found to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that this compound may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to have good solubility in water and organic solvents, which makes it suitable for a range of experimental procedures. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it challenging to design experiments to investigate its pharmacological effects.
未来方向
There are several future directions for research on 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of this compound's potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate the potential side effects of the compound. Overall, this compound shows promise as a novel therapeutic agent and warrants further investigation.
合成方法
The synthesis of 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide involves a multi-step process that includes the reaction of 4-chloro-3-fluorobenzylamine with piperidine, followed by the reaction of the resulting intermediate with 2,4-dimethoxybenzaldehyde and propanoic acid. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported in several scientific articles and is considered to be a relatively straightforward process.
科学研究应用
3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Several studies have reported that this compound exhibits analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced vascular permeability. These findings suggest that this compound has potential as a novel analgesic and anti-inflammatory drug.
属性
IUPAC Name |
3-[1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-yl]-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClFN2O3/c1-30-20-8-7-19(23(13-20)31-2)14-27-24(29)10-6-17-4-3-11-28(15-17)16-18-5-9-21(25)22(26)12-18/h5,7-9,12-13,17H,3-4,6,10-11,14-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJGXRXDJGOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC(=C(C=C3)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6022849.png)
![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6022855.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B6022859.png)
![1-(4-bromophenyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022865.png)



![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022890.png)
![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6022900.png)
![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)

![1-[5-(cyclohexylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6022926.png)
